molecular formula C13H29NO2 B2744050 1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol CAS No. 2305253-08-9

1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol

Cat. No.: B2744050
CAS No.: 2305253-08-9
M. Wt: 231.38
InChI Key: XGPJBZQMURAYDH-UHFFFAOYSA-N
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Description

1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C13H29NO2 It is known for its unique structure, which includes a hydroxy group and a methylamino group attached to a dimethylbutyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol typically involves the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol. This intermediate is then subjected to reductive amination with methylamine to yield the final product . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated alcohols or amines.

Scientific Research Applications

1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can influence various biochemical pathways, leading to its diverse effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

1-[(2-hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO2/c1-12(2,3)10(15)8-14(7)9-11(16)13(4,5)6/h10-11,15-16H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPJBZQMURAYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN(C)CC(C(C)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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